2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide

Lipophilicity Drug design Physicochemical profiling

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide (CAS 485379-23-5) is an N-acyl-substituted 1,2-benzisothiazol-3-one 1,1-dioxide (saccharin) derivative bearing an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain. It belongs to the broader class of benzisothiazolone-1,1-dioxides, a scaffold that has been systematically investigated for inhibition of caspase-3/-7 , carbonic anhydrase isoforms IX and XII , and human leukocyte elastase.

Molecular Formula C18H18N2O4S
Molecular Weight 358.4g/mol
CAS No. 485379-23-5
Cat. No. B426471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide
CAS485379-23-5
Molecular FormulaC18H18N2O4S
Molecular Weight358.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
InChIInChI=1S/C18H18N2O4S/c1-11-8-12(2)17(13(3)9-11)19-16(21)10-20-18(22)14-6-4-5-7-15(14)25(20,23)24/h4-9H,10H2,1-3H3,(H,19,21)
InChIKeyNIYYGQABAJWXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide (CAS 485379-23-5): Chemical Identity and Structural Position


2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide (CAS 485379-23-5) is an N-acyl-substituted 1,2-benzisothiazol-3-one 1,1-dioxide (saccharin) derivative bearing an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain. It belongs to the broader class of benzisothiazolone-1,1-dioxides, a scaffold that has been systematically investigated for inhibition of caspase-3/-7 [1], carbonic anhydrase isoforms IX and XII [2], and human leukocyte elastase [3]. This specific compound is catalogued as a screening compound (ChemDiv ID 6415-1501) with physicochemical profiling data available . As a substituted saccharin derivative, it occupies a defined position within a well-characterized pharmacophore space, but published quantitative bioactivity data for this exact compound remain extremely limited.

Why Generic Substitution of 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide (CAS 485379-23-5) with In-Class Analogs Introduces Uncontrolled Risk


The N-acyl-substituted 1,2-benzisothiazol-3-one 1,1-dioxide chemotype exhibits extreme sensitivity to the identity of the N-substituent. Within a single published series of caspase-3 inhibitors, IC50 values span from 1.15 nM (urea-linked extended derivatives) to >10 µM for unfavorable substitutions, representing a >8,000-fold potency range [1]. Similarly, in N-substituted saccharin carbonic anhydrase inhibitors, selectivity for the tumor-associated isoform CA IX over off-target cytosolic CA II can vary from negligible to >100-fold depending solely on the N-aryl/alkyl appendage [2]. The mesityl group in CAS 485379-23-5 introduces specific physicochemical properties—calculated logP/logD of 1.9981 and aqueous solubility (logSw) of −2.9441 —that directly govern membrane permeability, protein binding, and metabolic fate. Substituting this compound with a different N-aryl analog (e.g., 3-trifluoromethylphenyl or 4-hydroxyphenyl derivatives) would alter lipophilicity, hydrogen-bonding capacity, steric occupancy of target binding pockets, and potentially metabolic liability, rendering any prior SAR or screening data non-transferable.

Product-Specific Quantitative Evidence Guide: 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide (CAS 485379-23-5) Versus Closest Analogs


Lipophilicity (logD) Differentiation of the N-Mesityl Derivative Versus N-(3-Trifluoromethylphenyl) and N-(4-Hydroxyphenyl) Analogs

The calculated logD (distribution coefficient at pH 7.4) for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide is 1.9981 , reflecting the lipophilic contribution of the 2,4,6-trimethylphenyl (mesityl) group. This value positions the compound in a moderate lipophilicity range favorable for both membrane permeability and aqueous solubility. In contrast, the N-(3-trifluoromethylphenyl) analog (PubChem CID 992799) has a computed XLogP3-AA of 2.4 [1], approximately 0.4 log units higher, indicating greater lipophilicity driven by the electron-withdrawing CF3 group. Conversely, N-(4-hydroxyphenyl) analogs from the acetaminophen analog series [2] contain a phenolic -OH donor, which substantially reduces logD and introduces hydrogen-bond donor capacity absent in the mesityl derivative. These differences in logD directly impact membrane partitioning rates, plasma protein binding, and metabolic clearance pathways.

Lipophilicity Drug design Physicochemical profiling

Aqueous Solubility (logSw) and Its Impact on In Vitro Assay Reliability for CAS 485379-23-5

The calculated logSw (intrinsic aqueous solubility) for the target compound is −2.9441 , corresponding to an estimated solubility of approximately 4.1 µM. This low-to-moderate aqueous solubility is a direct consequence of the mesityl group's hydrophobicity and planar aromatic character. In the context of the broader N-acyl-substituted 1,2-benzisothiazol-3-one series, poor solubility has been explicitly identified as a limiting factor: Li et al. (2015) noted that earlier urea derivatives in this chemotype suffered from poor solubility that compromised cell-based experiments, motivating the shift to amide-linked analogs [1]. The logSw of −2.9441 provides a quantitative benchmark for assessing whether this compound requires co-solvent (e.g., DMSO) addition strategies for in vitro assays. Without comparative logSw data for specific analogs, this value nevertheless serves as a critical go/no-go parameter for assay design: compounds with logSw < −4 typically present significant solubility challenges, while those with logSw > −2 are generally amenable to standard aqueous dilution protocols [2].

Aqueous solubility Assay interference Formulation

Steric Bulk of the Mesityl Group as a Determinant of Target Selectivity: Differentiation from Unsubstituted and Mono-Substituted N-Phenyl Analogs

The 2,4,6-trimethylphenyl (mesityl) substituent in CAS 485379-23-5 introduces significant steric bulk adjacent to the amide bond. The ortho-methyl groups create a dihedral angle constraint between the amide plane and the aromatic ring, restricting conformational freedom compared to unsubstituted N-phenyl or N-benzyl analogs. In the caspase-3 inhibitor series reported by Li et al. (2015), docking studies demonstrated that substituents on the amide portion occupy the S4 pocket of caspase-3, with hydrophobic interactions in this region being critical for nanomolar potency [1]. The mesityl group's three methyl substituents provide a larger hydrophobic surface area for S4 pocket occupancy than a simple phenyl ring, while the ortho-substitution restricts the accessible conformational space—potentially leading to a more defined binding pose. The N-(3-trifluoromethylphenyl) analog (CAS 354786-10-0) lacks ortho-substitution and therefore presents a different conformational profile and electrostatic environment (electron-withdrawing CF3 vs. electron-donating CH3 groups) [2]. While direct comparative IC50 data for the mesityl derivative are not available, the structural SAR precedent in this scaffold establishes that N-aryl substitution patterns are the primary driver of potency and selectivity differentiation [1].

Steric hindrance Selectivity Binding pocket occupancy

Metabolic Stability Inferred from the Absence of Metabolic Soft Spots Present in N-(4-Hydroxyphenyl) Analogs

The N-mesityl group in CAS 485379-23-5 lacks the phenolic -OH moiety present in N-(4-hydroxyphenyl) acetaminophen analogs such as compound 5a [1]. The 4-hydroxyphenyl motif is a well-established metabolic liability: it undergoes Phase II glucuronidation and sulfation, and can also be oxidized to a reactive quinone-imine intermediate, as is the case with acetaminophen (APAP) itself. Vázquez et al. (2007) demonstrated that while the 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) heterocyclic modification reduced hepatotoxicity compared to APAP, the N-(4-hydroxyphenyl) analogs still retained the phenolic group that can theoretically undergo metabolic conjugation [1]. The mesityl derivative, by contrast, replaces this phenolic -OH with three methyl groups that are metabolized via CYP-mediated oxidation to benzylic alcohols/carboxylic acids—a pathway with different kinetic and toxicological implications. The lack of a phenolic -OH also eliminates the potential for quinone-imine formation, a mechanism directly implicated in APAP hepatotoxicity [1]. This structural difference is absolute and qualitative: the mesityl derivative cannot undergo phenolic Phase II conjugation or quinone-imine formation under any conditions, whereas N-(4-hydroxyphenyl) analogs are inherently susceptible to these pathways.

Metabolic stability Oxidative metabolism Phase II conjugation

Evidence-Backed Research Application Scenarios for 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide (CAS 485379-23-5)


Caspase-3/7 Inhibitor Screening Library Expansion with Diverse N-Aryl Substitution

The 1,2-benzisothiazol-3-one 1,1-dioxide scaffold has demonstrated nanomolar caspase-3 inhibition (compound 3, IC50 = 1.15 nM; compound 24, IC50 = 34.9 nM) [1]. The mesityl derivative provides a structurally unique N-aryl group that probes the steric and hydrophobic tolerance of the caspase-3 S4 pocket. Its logD of ~2.0 suggests adequate cell permeability for intracellular target engagement in Jurkat T cell or other apoptosis models. Inclusion of this compound in a focused caspase inhibitor panel enables SAR exploration around ortho,ortho'-disubstituted phenyl amides, a substructure not represented by the commonly tested N-phenyl, N-benzyl, or N-(4-substituted phenyl) analogs.

Tool Compound for Carbonic Anhydrase Isoform Selectivity Profiling

N-Substituted saccharin derivatives have been established as selective inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII over off-target cytosolic isoforms CA I and CA II [2]. The mesityl group's steric bulk and unique electrostatic profile (electron-donating methyl groups) may confer a selectivity signature distinct from previously characterized N-aryl saccharins (aryl, alkyl, alkynyl). Researchers profiling CA isoform selectivity panels can use this compound to test whether large, electron-rich N-aryl substituents shift selectivity toward or away from specific isoforms.

Physicochemical Benchmarking in Aqueous Solubility-Limited Assay Development

With a calculated logSw of −2.9441 (solubility ~4.1 µM) , this compound sits at the boundary where solubility-related assay artifacts become a concern. It can serve as a reference compound for validating co-solvent protocols (e.g., DMSO concentration optimization), testing precipitation detection methods (nephelometry, dynamic light scattering), and establishing solubility cutoffs for high-throughput screening campaigns involving the benzisothiazolone chemotype [3].

Negative Control for Phenolic Metabolite-Mediated Toxicity Studies

In cellular or in vivo models where N-(4-hydroxyphenyl) analogs are used to assess analgesic efficacy or caspase modulation, the mesityl derivative—lacking the phenolic -OH group—can serve as a structurally matched negative control for phenolic metabolism-dependent effects. This application is directly supported by the demonstration that acetaminophen analog 5a (bearing the same benzisothiazolone heterocycle but with a 4-hydroxyphenyl group) retained analgesic efficacy while reducing hepatotoxicity [4]; the mesityl analog tests whether the benzisothiazolone core alone, without the phenolic moiety, retains or loses target engagement.

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.